molecular formula C17H14N2O5S2 B2424782 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide CAS No. 886931-14-2

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide

Cat. No. B2424782
CAS RN: 886931-14-2
M. Wt: 390.43
InChI Key: PEQGBNOEMWDGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide, also known as DBIBB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DBIBB is a benzamide derivative that has been found to have promising effects in various biological systems. In

Scientific Research Applications

Synthesis and Pharmacological Applications

Research has explored the synthesis and pharmacological potentials of N-substituted benzamide compounds, including those with structures related to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide. For instance, studies on N-substituted imidazolylbenzamides and benzene-sulfonamides have demonstrated their effectiveness in cardiac electrophysiological activities, showing potentials as selective class III agents for cardiac arrhythmia treatment (Morgan et al., 1990).

Antiproliferative and Proapoptotic Effects

Another significant area of application is in cancer research, where derivatives of N-1,3-benzothiazol-2-ylbenzamide have shown notable antiproliferative activity against human liver hepatocellular carcinoma and breast cancer cell lines. These compounds exhibit a prominent inhibitory effect on cell growth, with certain derivatives demonstrating proapoptotic effects, especially against breast cancer cells (Corbo et al., 2016).

Inhibition of Topoisomerase II

Further, research into fused heterocyclic compounds, including benzoxazole, benzimidazole, and benzothiazole derivatives, has identified them as inhibitors of eukaryotic DNA topoisomerase II, a critical enzyme in DNA replication and cell cycle progression. These inhibitors offer potential therapeutic strategies for managing cancers that rely on the rapid proliferation of cancer cells (Pınar et al., 2004).

Role as "Privileged Scaffold" in Medicinal Chemistry

The benzoxazolone heterocycle and its bioisosteric surrogates, including benzothiazolinone and benzoxazinone, have been highlighted for their ability to mimic phenol or catechol moieties in a metabolically stable template. These scaffolds have found broad therapeutic applications, from anti-inflammatory and analgesic compounds to neuroprotective and antipsychotic agents, underscoring their versatility and importance in drug discovery (Poupaert et al., 2005).

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-2-26(21,22)15-6-4-3-5-10(15)16(20)19-17-18-11-7-12-13(24-9-23-12)8-14(11)25-17/h3-8H,2,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQGBNOEMWDGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.